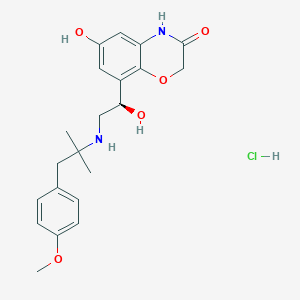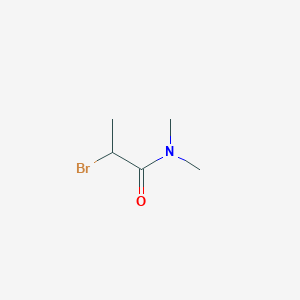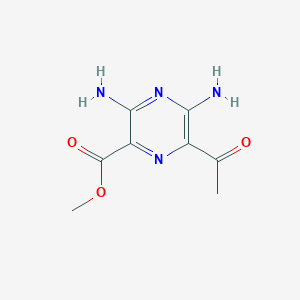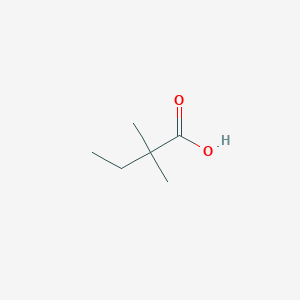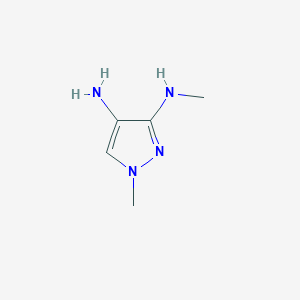
N3,1-Dimethyl-1H-pyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3,1-Dimethyl-1H-pyrazole-3,4-diamine, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a pyrazole derivative that has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of N3,1-Dimethyl-1H-pyrazole-3,4-diamine is not fully understood. However, it has been proposed that N3,1-Dimethyl-1H-pyrazole-3,4-diamine inhibits the activity of enzymes by binding to their active sites. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been shown to interact with DNA, leading to the inhibition of DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N3,1-Dimethyl-1H-pyrazole-3,4-diamine inhibits the activity of several enzymes, including protein kinase and phosphodiesterase. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been reported to have anticancer, anti-inflammatory, and antiviral activities. In vivo studies have shown that N3,1-Dimethyl-1H-pyrazole-3,4-diamine has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments, including its low toxicity and high stability. However, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has limitations, including its low solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
There are several future directions for research on N3,1-Dimethyl-1H-pyrazole-3,4-diamine. One direction is to study the mechanism of action of N3,1-Dimethyl-1H-pyrazole-3,4-diamine in more detail. Another direction is to explore the potential applications of N3,1-Dimethyl-1H-pyrazole-3,4-diamine in drug discovery, materials science, and catalysis. Additionally, the synthesis of N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be optimized to improve the yield and purity of the compound.
Métodos De Síntesis
N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be synthesized using several methods, including the reaction of 3,4-diaminopyrazole with dimethyl sulfate or the reaction of 3,4-diaminopyrazole with methyl iodide. The yield of N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been shown to inhibit the activity of several enzymes, including protein kinase and phosphodiesterase. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been reported to have anticancer, anti-inflammatory, and antiviral activities. In materials science, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been used as a ligand for the synthesis of chiral catalysts.
Propiedades
Número CAS |
131311-56-3 |
|---|---|
Nombre del producto |
N3,1-Dimethyl-1H-pyrazole-3,4-diamine |
Fórmula molecular |
C5H10N4 |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
3-N,1-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-7-5-4(6)3-9(2)8-5/h3H,6H2,1-2H3,(H,7,8) |
Clave InChI |
CKTAQORZJFLYHW-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C=C1N)C |
SMILES canónico |
CNC1=NN(C=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



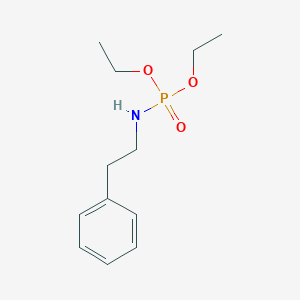
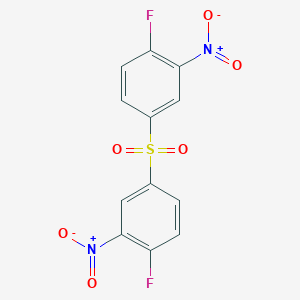
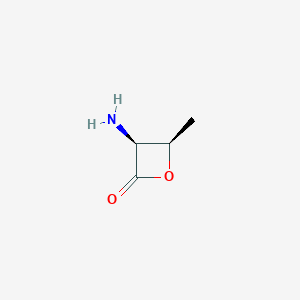
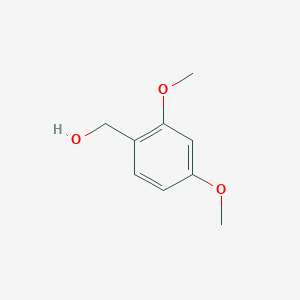
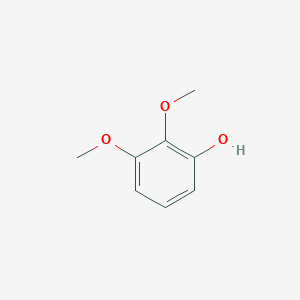
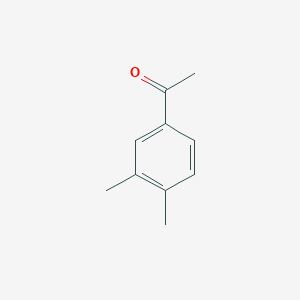
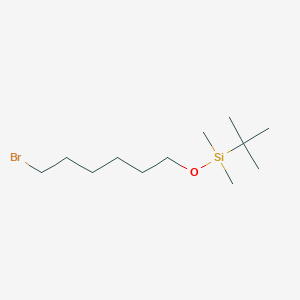
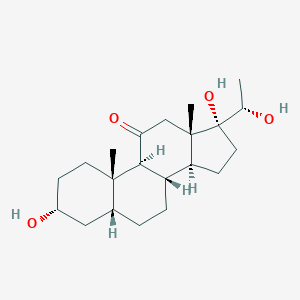

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
